molecular formula C15H11ClN2OS B15080201 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile

Cat. No.: B15080201
M. Wt: 302.8 g/mol
InChI Key: NAPYFXJAKDEMHH-UHFFFAOYSA-N
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Description

2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE is an organic compound that belongs to the class of heterocyclic compounds It contains a nicotinonitrile core substituted with a 4-chlorophenyl group, an oxoethylsulfanyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE typically involves the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction between 2-chloro-3-methylpyridine and sodium cyanide under reflux conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base such as potassium carbonate.

    Addition of the Oxoethylsulfanyl Group: The oxoethylsulfanyl group can be added through a thiol-ene reaction between 2-mercaptoacetone and the intermediate compound obtained from the previous step.

    Final Product Formation: The final product is obtained by purifying the reaction mixture through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines and Aldehydes: Formed from reduction reactions.

    Halogenated or Nitrated Derivatives: Formed from substitution reactions.

Mechanism of Action

The mechanism of action of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-6-methyl-nicotinonitrile: Lacks the oxoethylsulfanyl group, resulting in different chemical properties and biological activities.

    2-(2-Oxoethylsulfanyl)-6-methyl-nicotinonitrile: Lacks the 4-chlorophenyl group, affecting its electronic properties and reactivity.

Uniqueness

2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE is unique due to the presence of both the 4-chlorophenyl and oxoethylsulfanyl groups, which confer distinct electronic and steric properties. These features enhance its binding affinity to molecular targets and its overall biological activity.

Properties

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H11ClN2OS/c1-10-2-3-12(8-17)15(18-10)20-9-14(19)11-4-6-13(16)7-5-11/h2-7H,9H2,1H3

InChI Key

NAPYFXJAKDEMHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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